- Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues, Journal of Biological Chemistry, 2013, 288(32), 23212-23224

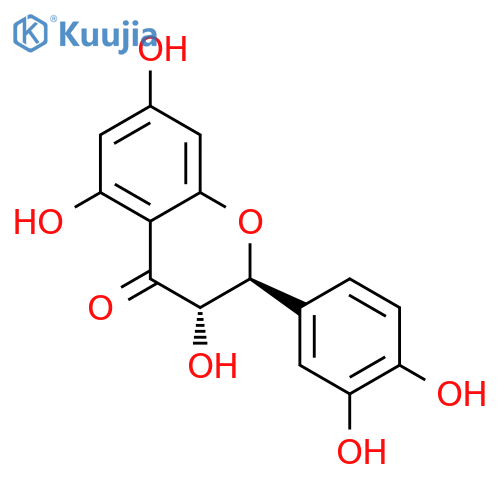

Cas no 111003-33-9 ((-)Taxifolin)

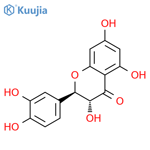

(-)タキシフォリンは、ジヒドロケルセチンとしても知られるフラボノイドの一種であり、強力な抗酸化作用と抗炎症作用を示すことが特徴です。天然由来の化合物で、主にシベリアカラマツや柑橘類に含まれています。その立体特異的な構造(2R,3R配置)が生物学的活性に重要な役割を果たし、活性酸素消去能が特に優れています。生体内での安定性が高く、脂質過酸化抑制や血管保護作用に関する研究が進められています。また、コラーゲン合成促進効果も報告されており、医薬品や健康食品分野での応用が期待されています。

(-)Taxifolin structure

(-)Taxifolin 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-

- (-)-Dihydroquercetin

- (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

- (-)-Taxifolin

- Dihydroquercetin, (-)-(2S,3S)-

- CHEMBL209462

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one

- Q27104486

- SCHEMBL296323

- (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE

- Taxifolin, (-)-

- FS-7733

- 111003-33-9

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

- AKOS040756475

- DH2

- UNII-7IV7P3JAR3

- 7IV7P3JAR3

- (-)Taxifolin

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-

- (2S,3S)-TRANS-DIHYDROQUERCETIN

- CS-0085948

- HY-N0136B

- CHEBI:41963

- DA-59415

- 17654-26-1

-

- インチ: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1

- InChIKey: CXQWRCVTCMQVQX-CABCVRRESA-N

- ほほえんだ: C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 304.05826

- どういたいしつりょう: 304.05830272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.702±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 232-234 ºC (ethanol )

- ようかいど: 極微溶性(0.97 g/l)(25ºC)、

- PSA: 127.45

(-)Taxifolin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T100078-5mg |

(-)Taxifolin |

111003-33-9 | 5mg |

$798.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76840-5mg |

(-)-Dihydroquercetin |

111003-33-9 | 5mg |

¥2998.0 | 2021-09-09 | ||

| TRC | T100078-25mg |

(-)Taxifolin |

111003-33-9 | 25mg |

$ 3000.00 | 2023-09-06 | ||

| Key Organics Ltd | FS-7733-5mg |

(-)-Dihydroquercetin |

111003-33-9 | >95% | 5mg |

£497.72 | 2025-02-09 | |

| TRC | T100078-1mg |

(-)Taxifolin |

111003-33-9 | 1mg |

$173.00 | 2023-05-17 | ||

| TRC | T100078-10mg |

(-)Taxifolin |

111003-33-9 | 10mg |

$1378.00 | 2023-05-17 |

(-)Taxifolin 合成方法

合成方法 1

はんのうじょうけん

1.1R:NaH, S:DMF, 1 h, 0°C → rt

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

リファレンス

合成方法 2

はんのうじょうけん

1.1C:H2SO4, S:MeOH, 1 h, rt

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

リファレンス

- Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside, Synlett, 2020, 31(11), 1097-1101

合成方法 3

はんのうじょうけん

1.1R:K2CO3, S:Me2CO, rt → 5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

リファレンス

- Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929

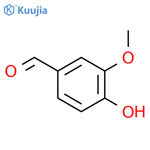

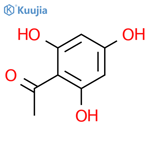

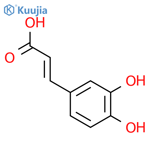

(-)Taxifolin Raw materials

(-)Taxifolin Preparation Products

(-)Taxifolin 関連文献

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量